Cas no 1522854-28-9 (N-methyl-1-(thian-3-yl)methanamine)

N-methyl-1-(thian-3-yl)methanamine 化学的及び物理的性質
名前と識別子
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- methyl[(thian-3-yl)methyl]amine
- N-methyl-1-(thian-3-yl)methanamine
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- インチ: 1S/C7H15NS/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3
- InChIKey: ZKCGKMAAVCBPOX-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(CNC)C1
計算された属性
- せいみつぶんしりょう: 145.09252066g/mol
- どういたいしつりょう: 145.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 37.3
N-methyl-1-(thian-3-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366262-1.0g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 1g |
$871.0 | 2023-05-25 | ||
Enamine | EN300-366262-0.05g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 0.05g |
$732.0 | 2023-05-25 | ||
Enamine | EN300-366262-0.1g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 0.1g |
$767.0 | 2023-05-25 | ||
Enamine | EN300-366262-2.5g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 2.5g |
$1707.0 | 2023-05-25 | ||
Enamine | EN300-366262-0.5g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 0.5g |
$836.0 | 2023-05-25 | ||
Enamine | EN300-366262-0.25g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 0.25g |
$801.0 | 2023-05-25 | ||
Enamine | EN300-366262-10.0g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 10g |
$3746.0 | 2023-05-25 | ||
Enamine | EN300-366262-5.0g |
methyl[(thian-3-yl)methyl]amine |
1522854-28-9 | 5g |
$2525.0 | 2023-05-25 |
N-methyl-1-(thian-3-yl)methanamine 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-methyl-1-(thian-3-yl)methanamineに関する追加情報
N-Methyl-1-(Thian-3-Yl)Methanamine: A Comprehensive Overview
N-Methyl-1-(thian-3-yl)methanamine, also known by its CAS number 1522854-28-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiane ring and a methylamino group. The thiane ring, a saturated analog of thiophene, contributes to the compound's stability and reactivity, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of N-Methyl-1-(thian-3-Yl)Methanamine in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds. For instance, its ability to act as a building block for more complex molecules has been leveraged in the development of novel pharmaceutical agents. The compound's reactivity, particularly in nucleophilic substitution reactions, has been extensively studied, providing insights into its versatility in organic synthesis.
The synthesis of N-Methyl-1-(thian-3-Yl)Methanamine involves a multi-step process that typically begins with the preparation of the thiane ring. This is often achieved through the reaction of thiols with aldehydes or ketones under specific conditions. The subsequent introduction of the methylamino group requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of applications, N-Methyl-1-(thian-3-Yl)Methanamine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and selective adsorption capabilities, which are valuable in catalysis and gas storage applications.
Moreover, N-Methyl-1-(thian-3-Yl)Methanamine has been investigated for its biological activity. Preclinical studies have demonstrated its potential as an anti-inflammatory agent. The compound's ability to modulate inflammatory pathways suggests it could be developed into a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Ongoing research is focused on optimizing its bioavailability and minimizing potential side effects.
From an environmental perspective, N-Methyl-1-(thian-3-Yl)Methanamine's biodegradability and toxicity profile are critical considerations. Recent eco-toxicological studies have evaluated its impact on aquatic ecosystems. Results indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms, which is encouraging for its potential use in industrial applications.
In conclusion, N-Methyl-1-(thian-3-Yl)Methanamine (CAS 1522854-28-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an attractive candidate for further research and development. As scientific understanding of this compound continues to grow, it holds the potential to contribute significantly to advancements in medicine, materials science, and beyond.
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